Tetrathionic acid, disodium salt, dihydrate

Vue d'ensemble

Description

Tetrathionic acid, disodium salt, dihydrate is a chemical compound with the CAS number 13721-29-4 . It is commonly used in laboratory settings .

Physical And Chemical Properties Analysis

Tetrathionic acid, disodium salt, dihydrate is a white to tan powder . The compound has a molecular weight of 306.27 g/mol . It is soluble in 3 M NaOH at a concentration of 1.6 g/10 mL .Applications De Recherche Scientifique

Sodium Tetrathionate Dihydrate

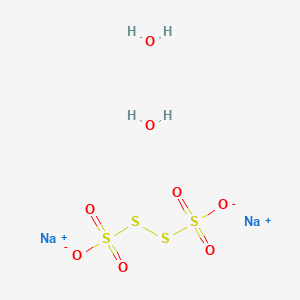

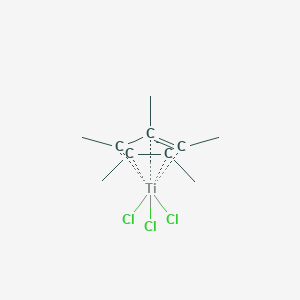

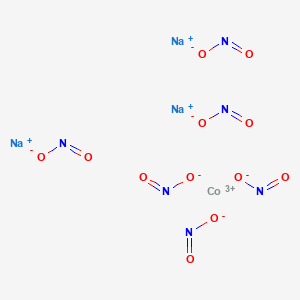

Sodium tetrathionate dihydrate is a salt of sodium and tetrathionate with the formula Na2S4O6.xH2O . The salt normally is obtained as the dihydrate (x = 2). It is a colorless, water-soluble solid . It is a member of the polythionates, which have the general formula [Sn(SO3)2]2- .

Formation

Sodium tetrathionate is formed by the oxidation of sodium thiosulfate (Na2S2O3), e.g. by the action of iodine . The reaction is signaled by the decoloration of iodine. This reaction is the basis of iodometric titrations .

Physical Properties

The compound has a density of 2.1 g/mL at 25 °C . It is soluble in water, with a solubility of 200 + 4mL H2O mg, clear to hazy, colorless to faintly yellow .

Thiosulfating Agent

- Application : Sodium tetrathionate dihydrate acts as a thiosulfating agent . It reacts with thiols, such as cysteine, to form S-sulfo-thiols .

- Method : The compound is mixed with a solution containing the thiol, resulting in the formation of S-sulfo-thiols .

- Results : This reaction is used in the quantitative determination of total cysteine/cystine in proteins .

Reversible Inactivation of Enzymes

- Application : Sodium tetrathionate dihydrate can be used for the reversible inactivation of enzymes .

- Method : The compound is added to a solution containing the enzyme, which results in the temporary inactivation of the enzyme .

- Results : This allows researchers to control the activity of the enzyme during experiments .

Oxidation of Sodium Thiosulfate

- Application : Sodium tetrathionate is formed by the oxidation of sodium thiosulfate (Na2S2O3), e.g. by the action of iodine .

- Method : The reaction is signaled by the decoloration of iodine. This reaction is the basis of iodometric titrations .

- Results : This allows researchers to measure the amount of iodine in a solution, which can be useful in various analytical chemistry applications .

Coupling of Sodium Bisulfite with Disulfur Dichloride

- Application : Sodium tetrathionate can also be formed by the coupling of sodium bisulfite with disulfur dichloride .

- Method : The reaction is as follows: 2 NaHSO3 + S2Cl2 → Na2S4O6 + 2 HCl .

- Results : This reaction allows for the synthesis of sodium tetrathionate from readily available starting materials .

Safety And Hazards

Tetrathionic acid, disodium salt, dihydrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only in a well-ventilated area .

Propriétés

InChI |

InChI=1S/2Na.H2O6S4.2H2O/c;;1-9(2,3)7-8-10(4,5)6;;/h;;(H,1,2,3)(H,4,5,6);2*1H2/q2*+1;;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEPBEMBOAIUPN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)(=O)SSS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13760-29-7 (Parent) | |

| Record name | Tetrathionic acid, disodium salt, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50160108 | |

| Record name | Sodium tetrathionate, dihydrate (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Sodium tetrathionate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tetrathionic acid, disodium salt, dihydrate | |

CAS RN |

13721-29-4 | |

| Record name | Tetrathionic acid, disodium salt, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tetrathionate, dihydrate (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM TETRATHIONATE DIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)

![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)